molecular formula C10H18N4O3 B13149915 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

Cat. No.: B13149915
M. Wt: 242.28 g/mol
InChI Key: UFSCIJWXSSANTF-UHFFFAOYSA-N
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Description

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is an organic compound that belongs to the triazine family. This compound is known for its versatile applications in organic synthesis, particularly in the formation of amides, esters, and other carboxylic derivatives. Its unique structure allows it to act as an effective condensing agent, facilitating various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with an appropriate amine, such as methylamine, in the presence of a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include carboxylic acids, amines, alcohols, and bases like N-methylmorpholine (NMM).

    Conditions: Reactions are typically carried out in organic solvents such as THF, methanol, or ethanol, under mild to moderate temperature conditions.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol involves the activation of carboxylic acids to form reactive intermediates, such as esters or anhydrides. These intermediates can then undergo nucleophilic attack by amines or alcohols to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction .

Comparison with Similar Compounds

Biological Activity

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is a synthetic compound characterized by its unique triazine structure. The presence of diethoxy groups and an aminoethanol component contributes to its potential biological activity. This article reviews the biological activities associated with this compound, including its interactions with biological macromolecules and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₅O₃. The triazine ring system is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Compounds with triazine rings have been shown to influence enzyme activity. For instance, they may act as inhibitors or modulators of specific enzymes involved in metabolic pathways.
  • Cellular Signaling : The compound may interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Compound NameCell Line TestedIC50 Value (µM)
Compound AMDA-MB-23115.0
Compound BA43110.5
Compound CHeLa12.0

These findings suggest that the triazine moiety may enhance the cytotoxicity of compounds against cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Triazine derivatives have also been explored for their antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their anticancer activity against various tumor cell lines. The results showed that modifications to the triazine structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study on Antimicrobial Properties

A research article highlighted the synthesis of several triazine-based compounds and their evaluation against common pathogens. The study found that compounds with specific substituents on the triazine ring exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

2-[(4,6-diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C10H18N4O3/c1-4-16-9-11-8(14(3)6-7-15)12-10(13-9)17-5-2/h15H,4-7H2,1-3H3

InChI Key

UFSCIJWXSSANTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C)CCO)OCC

Origin of Product

United States

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